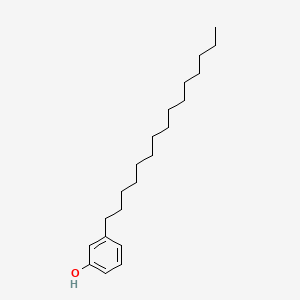

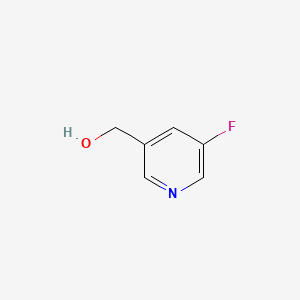

(5-フルオロピリジン-3-イル)メタノール

概要

説明

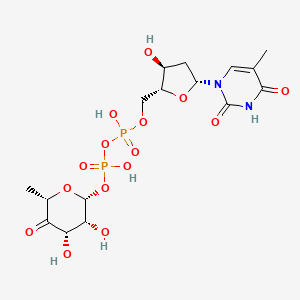

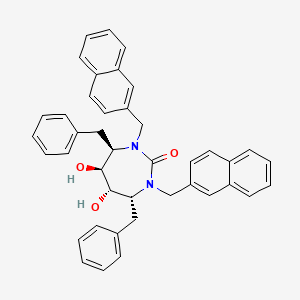

(5-Fluoropyridin-3-yl)methanol, also known as 5-Fluoropyridine-3-ol, is a versatile organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a colorless, water-soluble solid with a melting point of 170-175 °C and a boiling point of 207-210 °C. The compound is of interest due to its unique chemical structure and reactivity, which makes it a useful tool in various synthetic applications. Additionally, it has been studied for its potential therapeutic applications, including its ability to act as an inhibitor of certain enzymes and its ability to modulate the activity of certain receptors.

科学的研究の応用

フッ素化ピリジンの合成

“(5-フルオロピリジン-3-イル)メタノール”は、フッ素化ピリジンの合成に使用されます . フルオロピリジンは塩素化および臭素化された類似体よりも塩基性が低く、通常は反応性が低くなります . それらは、芳香環中の強い電子求引性置換基の存在により、興味深い非凡な物理的、化学的および生物学的特性を持っています .

がんの局所放射線療法

がんの局所放射線療法およびその他の生物活性化合物のために、F18置換ピリジンの合成方法も提示されています . これは、特にがん治療における医療科学分野での“(5-フルオロピリジン-3-イル)メタノール”の可能性を示しています。

農業用途

改善された物理的、生物学的および環境的特性を持つ新しい農業製品を探す際に、最も一般的に役立つ化学的修飾の1つは、リード構造にフッ素原子を導入することです . “(5-フルオロピリジン-3-イル)メタノール”は、そのようなフッ素化化合物の合成に使用できます。

抗菌用途

以前に報告された化合物に基づいて、一連の新しい3-(5-フルオロピリジン-3-イル)-2-オキサゾリジノン誘導体を設計および合成し、その抗菌活性を調査しました . これらの化合物は、7つの薬剤感受性株と4つの薬剤耐性株を含むグラム陽性菌に対して抗菌活性を示しました .

抗バイオフィルム活性

これらの3-(5-フルオロピリジン-3-イル)-2-オキサゾリジノン誘導体は、バイオフィルムの形成を阻害するだけでなく、細胞毒性実験で確認されたように、より安全です . これは、これらの誘導体がバイオフィルム関連感染症の対策に役立つ可能性を示しています。

薬剤耐性治療

これらの3-(5-フルオロピリジン-3-イル)-2-オキサゾリジノン誘導体は、グラム陽性菌感染症の治療のための新しい候補に開発される可能性があります . これは、薬剤耐性が増加している時代には特に重要です。

Safety and Hazards

将来の方向性

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported, and their antibacterial activity was investigated . These compounds exhibited antibacterial activity against gram-positive bacteria, including 7 drug-sensitive strains and 4 drug-resistant strains . These results indicate that these 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections .

特性

IUPAC Name |

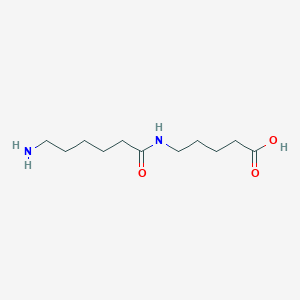

(5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGJYJXAFSEWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177141 | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-32-2 | |

| Record name | 5-Fluoro-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22620-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B1217940.png)

![3-[4-(Diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B1217944.png)